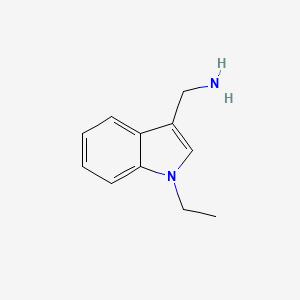

(1-ethyl-1H-indol-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-ethyl-1H-indol-3-yl)methanamine: is an organic compound with the molecular formula C11H14N2 . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an indole ring substituted with an ethyl group at the nitrogen atom and a methanamine group at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole can then be alkylated at the nitrogen atom using ethyl halides to introduce the ethyl group.

N-Alkylation: The indole derivative can be synthesized by N-alkylation of indole with ethyl halides in the presence of a base. This method is operationally straightforward and generally high-yielding.

Industrial Production Methods: Industrial production of (1-ethyl-1H-indol-3-yl)methanamine typically involves large-scale Fischer indole synthesis followed by N-alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (1-ethyl-1H-indol-3-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, sulfonyl chlorides

Major Products Formed:

Oxidation: Oxidized indole derivatives

Reduction: Amines, alcohols

Substitution: Halogenated or sulfonylated indole derivatives

Applications De Recherche Scientifique

Chemistry: : (1-ethyl-1H-indol-3-yl)methanamine is used as a building block in the synthesis of various indole derivatives with potential biological activities .

Biology: : The compound is studied for its potential antiviral, anticancer, and antimicrobial properties . It serves as a lead compound for the development of new therapeutic agents.

Medicine: : Indole derivatives, including this compound, are explored for their potential use in treating various diseases such as cancer, viral infections, and bacterial infections .

Industry: : The compound is used in the production of specialty chemicals and pharmaceuticals .

Mécanisme D'action

The mechanism of action of (1-ethyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1H-Indol-3-yl)methanamine: This compound lacks the ethyl group at the nitrogen atom, making it less lipophilic compared to (1-ethyl-1H-indol-3-yl)methanamine.

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and pharmacokinetics.

Uniqueness

- The presence of the ethyl group at the nitrogen atom in this compound enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

- The methanamine group at the 3-position allows for further functionalization and derivatization, making it a versatile building block for the synthesis of various bioactive compounds .

Activité Biologique

(1-ethyl-1H-indol-3-yl)methanamine is an indole derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to several receptors. Indole derivatives, including this compound, have been shown to exhibit a range of effects on cellular functions through modulation of signaling pathways and gene expression. Notably, it has been reported to affect the MAPK/ERK signaling pathway, promoting cell proliferation and survival.

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens such as Cryptococcus neoformans. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.5 µg/mL against Gram-positive bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research shows that derivatives of indole can exhibit moderate to potent antiproliferative activities against various cancer cell lines, including HeLa and A549 cells. The mechanisms underlying these effects often involve induction of apoptosis and cell cycle arrest .

Biochemical Pathways Affected

The interaction of this compound with cellular components leads to alterations in several biochemical pathways:

- Cell Signaling : It modulates pathways related to cell growth and apoptosis.

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and biotransformation processes.

Case Studies

Several studies have explored the biological activity of related indole compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A series of indole derivatives were synthesized and tested for their antimicrobial properties. Compounds with specific substitutions showed significant activity against MRSA and C. neoformans, highlighting the importance of structural modifications in enhancing efficacy .

- Anticancer Studies : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while showing low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with minimized side effects .

Table: Comparison of Biological Activities

| Compound | MIC (µg/mL) | Anticancer Activity | Targeted Pathway |

|---|---|---|---|

| This compound | 0.5 | Moderate to Potent | MAPK/ERK signaling |

| 6-Methoxy-indole derivative | ≤0.25 | High | Apoptosis induction |

| 5-Halogenated indole derivative | 16 | Low | Cell cycle arrest |

Propriétés

IUPAC Name |

(1-ethylindol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDDNLHZSJKVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.